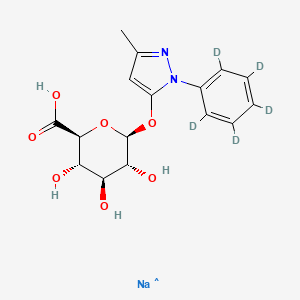
Edaravone glucuronide-d5 (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Edaravone glucuronide-d5 (sodium): is a deuterium-labeled derivative of edaravone glucuronide sodium. Edaravone itself is a free radical scavenger and neuroprotective agent with antioxidant properties. It is primarily used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke . The deuterium labeling in edaravone glucuronide-d5 (sodium) is often used in research to study the pharmacokinetics and metabolic profiles of edaravone .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of edaravone glucuronide-d5 (sodium) involves the glucuronidation of edaravone, followed by deuterium labeling. The glucuronidation process typically involves the use of uridine diphosphate glucuronosyltransferase (UGT) isoforms such as UGT1A1, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B17 . The reaction conditions often include the presence of glucuronic acid and appropriate catalysts to facilitate the conjugation.
Industrial Production Methods: Industrial production of edaravone glucuronide-d5 (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The deuterium labeling is achieved through the incorporation of stable heavy isotopes of hydrogen during the synthesis .
化学反应分析
Types of Reactions: Edaravone glucuronide-d5 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form, edaravone.
Substitution: Substitution reactions can occur at the deuterium-labeled positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of edaravone glucuronide-d5 (sodium).
科学研究应用
Chemistry: In chemistry, edaravone glucuronide-d5 (sodium) is used as a tracer to study the metabolic pathways and pharmacokinetics of edaravone. The deuterium labeling allows for precise tracking of the compound in biological systems .
Biology: In biological research, the compound is used to investigate the mechanisms of oxidative stress and neuroprotection. It helps in understanding how edaravone and its derivatives interact with cellular components to mitigate oxidative damage .
Medicine: Medically, edaravone glucuronide-d5 (sodium) is used in preclinical and clinical studies to evaluate the efficacy and safety of edaravone in treating neurological disorders such as ALS and stroke .
Industry: In the pharmaceutical industry, the compound is used in the development of new formulations and delivery systems for edaravone. It helps in optimizing the bioavailability and therapeutic effects of the drug .
作用机制
Edaravone glucuronide-d5 (sodium) exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cell membranes and other cellular components . The molecular targets include reactive oxygen species and peroxynitrite, which are implicated in the pathogenesis of neurological disorders . The pathways involved include the inhibition of lipid peroxidation and the reduction of inflammation .
相似化合物的比较
Edaravone: The parent compound, used for similar therapeutic purposes.
Methylphenylpyrazolone: Another pyrazolone derivative with antioxidant properties.
Norphenazone: A related compound with similar chemical structure and pharmacological effects.
Uniqueness: Edaravone glucuronide-d5 (sodium) is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic research and drug development .
属性
分子式 |
C16H18N2NaO7 |
|---|---|
分子量 |
378.34 g/mol |
InChI |
InChI=1S/C16H18N2O7.Na/c1-8-7-10(18(17-8)9-5-3-2-4-6-9)24-16-13(21)11(19)12(20)14(25-16)15(22)23;/h2-7,11-14,16,19-21H,1H3,(H,22,23);/t11-,12-,13+,14-,16+;/m0./s1/i2D,3D,4D,5D,6D; |
InChI 键 |
QQGBMGKOGJEVRL-FZUIGTCFSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=CC(=N2)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H])[2H].[Na] |
规范 SMILES |
CC1=NN(C(=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=CC=C3.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




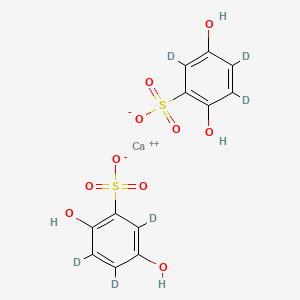

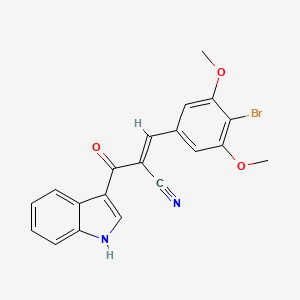
![[(E)-[1-(3,4-dichlorophenyl)-3-imidazol-1-ylpropylidene]amino]thiourea](/img/structure/B12407830.png)
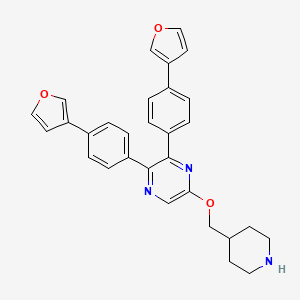

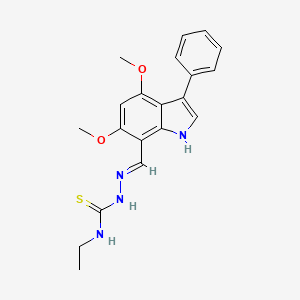
![1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12407852.png)
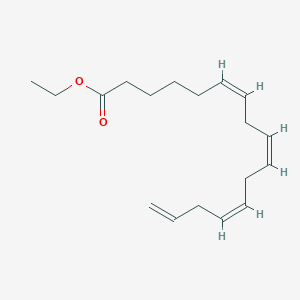
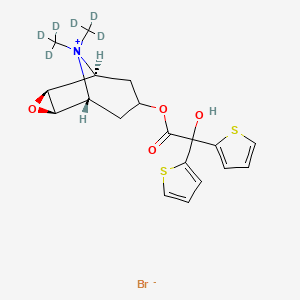
![(5Z)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12407879.png)

